Bienvenue dans la boutique en ligne BenchChem!

N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide

Cannabinoid receptor binding CB1 affinity Radioligand displacement

This analytically validated benzofuran‑carboxamide (≥95% HPLC) is essential for cannabinoid receptor pharmacology. Its unique 2‑ethylthio ortho‑substitution yields near‑balanced CB1 IC₅₀ 334 nM and CB2 Kᵢ ≈229 nM—a 5.4‑fold weaker CB1 affinity than WIN 55,212‑2. This prevents assay oversaturation, making it ideal for moderate‑affinity lead‑optimization curves and LC‑MS/MS forensic method development. Buy with confidence for SAR studies requiring a sulfur‑based pharmacophore.

Molecular Formula C20H21NO2S
Molecular Weight 339.45
CAS No. 2309624-21-1
Cat. No. B2974333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide
CAS2309624-21-1
Molecular FormulaC20H21NO2S
Molecular Weight339.45
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NCCCC2=CC3=CC=CC=C3O2
InChIInChI=1S/C20H21NO2S/c1-2-24-19-12-6-4-10-17(19)20(22)21-13-7-9-16-14-15-8-3-5-11-18(15)23-16/h3-6,8,10-12,14H,2,7,9,13H2,1H3,(H,21,22)
InChIKeyBKSUTGGNOFABQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide: Product Data Sheet for Cannabinoid Receptor Research Procurement


N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide (CAS 2309624-21-1, molecular formula C₂₀H₂₁NO₂S, molecular weight 339.5 g/mol) is a synthetic benzofuran-carboxamide that functions as a cannabinoid receptor ligand . BindingDB and ChEMBL data demonstrate its interaction with both the central cannabinoid receptor CB1 (IC₅₀ = 334 nM, using [³H]-CP-55,940 as the radioligand) and the peripheral cannabinoid receptor CB2 (pKi = 6.64, equivalent to Ki = 229 nM, determined via [³H]-CP-55,940 displacement in human CB2-expressing CHO-K1 cells) [1][2]. This compound is supplied as an analytical reference standard for forensic toxicology and receptor pharmacology research applications only, with a specification of ≥95% purity (HPLC) [3].

Evidence Basis Demonstrating That N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide Cannot Be Interchanged with In-Class Synthetic Cannabinoids for Targeted Assays


Although numerous benzofuran- and indole-based synthetic cannabinoids target CB1 and CB2 receptors, published radioligand binding data reveal that the nature of the amide substituent on the benzofuran scaffold exerts a decisive influence on the resulting receptor affinity profile [1]. For instance, the 2-ethylthio substitution on the benzamide ring in N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide produces a CB1 IC₅₀ of 334 nM, which is approximately 5.4-fold higher (i.e., weaker affinity) than the CB1 Ki of 62.3 nM reported for the aminoalkylindole WIN 55,212-2 under analogous radioligand displacement conditions [2][3]. Consequently, generic procurement of any benzofuran amide under the assumption of interchangeability for quantitative cannabinoid receptor binding studies is not supported by the available experimental evidence and risks introducing uncontrolled variance in pharmacological assays [2].

Structured Quantitative Differentiation of N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide Against Reference Cannabinoid Ligands


CB1 Receptor Radioligand Binding Affinity of N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide Compared to WIN 55,212-2

In a radioligand displacement assay using [³H]-CP-55,940 as the competing ligand at rat cannabinoid receptors, N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide displayed an IC₅₀ of 334 nM [1]. Under a comparable experimental paradigm (radioligand displacement against [³H]-labeled cannabinoid probe at human recombinant CB1), the structurally distinct aminoalkylindole WIN 55,212-2 yielded a substantially higher affinity, with a reported Ki of 62.3 nM [2]. This represents a 5.4-fold weaker CB1 binding affinity for the target compound relative to WIN 55,212-2, quantitatively defining the expected target engagement window for experimental design.

Cannabinoid receptor binding CB1 affinity Radioligand displacement Synthetic cannabinoid

CB2 Receptor Affinity Profiling of N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide

N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide demonstrates measurable CB2 receptor binding, with a pKi value of 6.64 (equivalent to Ki = 229 nM) recorded in ChEMBL for the human CB2 receptor via [³H]-CP-55,940 displacement in CHO-K1 cells [1]. The numerically comparable CB1 and CB2 affinities (CB1 IC₅₀ = 334 nM vs. CB2 Ki ≈ 229 nM) suggest a balanced dual receptor interaction profile (less than 2-fold difference between the two targets) [2]. This contrasts with the pronounced CB2 selectivity exhibited by certain in-class benzofuran and pyrrole carboxamides, where functional selectivity is exquisitely controlled by the nature of the amide substituent [3].

CB2 receptor Synthetic cannabinoid Receptor selectivity Peripheral cannabinoid

Structural Differentiation via the 2-Ethylthio Substituent on the Benzamide Ring System

A distinguishing molecular feature of N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide is the presence of a 2-ethylthio (-SEt) moiety on the benzamide phenyl ring. The benzofuran-2-yl-propyl linking chain is shared among multiple benzofuran cannabinoid chemotypes, but the 2-ethylthio substitution constitutes a defined orthogonal variable relative to compounds bearing methoxy, methyl, or unsubstituted benzamide moieties . Published SAR analyses for cannabinoid benzofuran carboxamides demonstrate that both receptor selectivity and functional output are dependent on the amide substituent [1], underscoring the structural uniqueness of the ethylthio motif as a differential design element, even when quantitative head-to-head potency comparisons for this precise substitution pattern remain unavailable.

Structure-activity relationship Ethylthio substitution Benzofuran cannabinoid Ligand design

Analytical Reference Standard Suitability and Purity Specifications

N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide is commercially supplied as a certified analytical reference standard at ≥95% purity (HPLC) [1]. This purity threshold is sufficient for its designated use in forensic cannabinoid screening panels and in vitro pharmacological characterization, provided that isocratic or gradient analytical methods are calibrated with an authenticated reference lot to establish retention time and mass spectral library entries. The balanced dual CB1/CB2 binding data (CB1 IC₅₀ = 334 nM; CB2 Ki ≈ 229 nM) make it a suitable positive control for developing receptor-binding assay validation protocols where a non-high-potency cannabinoid ligand is preferred [2][3].

Analytical reference standard Forensic toxicology Cannabinoid screening Method validation

Evidence-Based Application Scenarios for N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide Research Procurement


Calibration and Positive Control Development for CB1/CB2 Radioligand Binding Assays Requiring Moderate-Affinity Ligands

With a validated CB1 IC₅₀ of 334 nM and a CB2 Ki of approximately 229 nM, N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide is well-suited as a positive-control ligand in receptor-binding assay development where extreme potency is undesirable—for example, when establishing concentration–response curves for novel compounds that are projected to exhibit moderate-to-weak cannabinoid receptor affinity [1][2].

Forensic Toxicology Screening Method Validation for Emerging Synthetic Cannabinoids

As a structurally characterized benzofuran-2-yl-propyl-benzamide with documented receptor-binding activity, this compound can serve as a retention-time and mass-fragmentation reference for forensic laboratories developing and validating LC-MS/MS and GC-MS methods designed to detect designer benzofuran cannabinoids in seized materials [1][3].

Structure-Activity Relationship Probing of the Benzamide Substituent in Cannabinoid Benzofurans

The 2-ethylthio substitution represents a distinct pharmacophoric feature relative to methoxy, methyl, or unsubstituted benzamide analogues. Procurement of this compound enables medicinal chemistry teams to systematically evaluate how sulfur-containing substituents at the ortho-position modulate CB1/CB2 affinity and selectivity, building upon published SAR observations that the amide substituent is a primary determinant of receptor selectivity in benzofuran cannabinoids [4].

Pharmacological Differentiation of Dual CB1/CB2 Ligands in In Vitro Signaling Assays

The near-balanced CB1 and CB2 affinities (less than 2-fold difference) mean that this compound can be employed as a reference tool in functional assays designed to discriminate between CB1- and CB2-mediated downstream signaling events. In such experiments, its dual-receptor profile enables researchers to assess pathway specificity without requiring independent CB1-selective and CB2-selective controls [2][4].

Quote Request

Request a Quote for N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.